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Introduction
PD-85639 is a potent blocker of voltage-gated sodium channels (Nav).[1] This document

provides detailed application notes and protocols for the use of PD-85639 in patch clamp

electrophysiology experiments. The provided methodologies are designed to enable

researchers to accurately characterize the inhibitory effects of this compound on sodium

currents. PD-85639 exhibits both tonic and use-dependent block of sodium channels, making it

a valuable tool for studying channel gating and for the development of novel therapeutics

targeting these channels.[1]

Mechanism of Action
PD-85639 acts as a state-dependent blocker of voltage-gated sodium channels. Its mechanism

involves binding to the channel protein and stabilizing it in a non-conducting state. The block is

characterized by two main components:

Tonic Block: This form of block occurs when the channel is in the resting or closed state. It is

not dependent on the frequency of channel activation.

Use-Dependent Block (Phasic Block): This is a more potent form of block that occurs when

the channels are repeatedly opened and closed. PD-85639 has a higher affinity for the open
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and/or inactivated states of the channel, and therefore, its blocking effect accumulates with

repetitive stimulation.[1]

The dual mechanism of action allows for the selective targeting of highly active channels, a

desirable property for therapeutic agents aimed at conditions characterized by neuronal

hyperexcitability.

Data Presentation
The following table summarizes the quantitative data for PD-85639's effect on voltage-gated

sodium channels as characterized in Chinese Hamster Ovary (CHO) cells expressing the rat

brain type IIA Na+ channel isoform.

Parameter Value Cell Type Reference

Tonic Block EC50 30 µM
CHO cells (rat brain

type IIA Na+)
[1]

Use-Dependent Block Detectable at 1 µM
CHO cells (rat brain

type IIA Na+)
[1]

Recovery from Block
Very slow (τ = 11 min

at -85 mV)

CHO cells (rat brain

type IIA Na+)
[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PD-85639's target and a typical

experimental workflow for a patch clamp experiment.

Signaling Pathway: PD-85639 Inhibition of Voltage-Gated Sodium Channel
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Caption: PD-85639 signaling pathway.

Experimental Workflow: Patch Clamp Analysis of PD-85639
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Caption: Patch clamp experimental workflow.

Experimental Protocols
The following are detailed protocols for using PD-85639 in whole-cell patch clamp experiments

on CHO cells expressing sodium channels or on dissociated rat brain neurons.

Cell Preparation
a) CHO Cells Stably Expressing Voltage-Gated Sodium Channels:

Culture CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to

maintain expression of the sodium channel alpha subunit.

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70%

confluency.

b) Dissociated Rat Brain Neurons:

Dissect the desired brain region (e.g., cortex or hippocampus) from neonatal rats in ice-cold,

oxygenated dissection solution.

Enzymatically digest the tissue with papain or trypsin.

Mechanically dissociate the cells by gentle trituration.

Plate the dissociated neurons onto poly-D-lysine or laminin-coated glass coverslips in a

suitable neuronal culture medium.

Allow neurons to adhere and mature for 7-14 days in vitro before recording.

Solutions
a) External (Bath) Solution (in mM):

140 NaCl

5 KCl
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2 CaCl₂

1 MgCl₂

10 HEPES

10 Glucose

Adjust pH to 7.4 with NaOH.

Adjust osmolarity to ~310 mOsm with sucrose.

b) Internal (Pipette) Solution (in mM):

120 CsF (to block K+ channels)

20 CsCl

10 NaCl

10 HEPES

5 EGTA

Adjust pH to 7.2 with CsOH.

Adjust osmolarity to ~290 mOsm with sucrose.

c) PD-85639 Stock Solution:

Prepare a 10 mM stock solution of PD-85639 in dimethyl sulfoxide (DMSO).

Store aliquots at -20°C.

On the day of the experiment, dilute the stock solution in the external solution to the desired

final concentrations. The final DMSO concentration should not exceed 0.1%.

Electrophysiological Recording
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a) General Setup:

Use a patch clamp amplifier and data acquisition system.

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal

solution.

Perfuse the recording chamber with the external solution at a constant rate.

b) Whole-Cell Configuration:

Approach a selected cell with the patch pipette while applying positive pressure.

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal

(>1 GΩ).

Apply gentle suction to rupture the membrane patch and establish the whole-cell

configuration.

Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

Voltage Clamp Protocols
a) Protocol for Measuring Tonic Block:

Hold the cell at a hyperpolarized potential of -100 mV to ensure most channels are in the

resting state.

Apply a brief depolarizing step to 0 mV for 20 ms every 30 seconds to elicit a sodium current.

This low frequency of stimulation minimizes the development of use-dependent block.

Record a stable baseline current for several minutes.

Perfuse the chamber with the external solution containing the desired concentration of PD-
85639.

Continue recording using the same low-frequency stimulation protocol until the blocking

effect reaches a steady state.
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The tonic block is calculated as the percentage reduction in the peak sodium current

amplitude in the presence of the drug compared to the baseline.

b) Protocol for Measuring Use-Dependent Block:

Hold the cell at a hyperpolarized potential of -100 mV.

Apply a train of depolarizing pulses to 0 mV for 20 ms at a higher frequency (e.g., 5 Hz or 10

Hz) for a duration of 10-20 seconds.

Record a stable baseline response to the pulse train.

Perfuse the chamber with the external solution containing PD-85639.

After the tonic block has reached a steady state (as determined by a low-frequency pulse),

apply the same high-frequency pulse train.

The use-dependent block is observed as a progressive decrease in the peak sodium current

amplitude during the pulse train. It is quantified as the percentage of block of the last pulse in

the train relative to the first pulse in the presence of the drug, after correcting for the tonic

block.

Troubleshooting
No Gigaohm Seal Formation: Ensure the pipette tip is clean and the cell membrane is

healthy. The osmolarity of the internal and external solutions should be appropriate.

Loss of Whole-Cell Configuration: This can be due to cell swelling or poor cell health. Check

solution osmolarity and ensure gentle handling of the cells.

No Sodium Current: Verify the expression of sodium channels in the cell line. For neurons,

ensure they are at a developmental stage where sodium channels are robustly expressed.

Check the composition of your recording solutions.

Run-down of Sodium Current: The amplitude of the sodium current may decrease over time

even in the absence of a blocker. It is important to establish a stable baseline before drug

application and to perform control experiments with vehicle alone to account for any run-

down.
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By following these detailed protocols, researchers can effectively utilize PD-85639 to

investigate the properties of voltage-gated sodium channels and to screen for novel channel

modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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